XMP-629 - 316805-65-9

XMP-629

Catalog Number: EVT-286143
CAS Number: 316805-65-9
Molecular Formula: C57H87N15O11
Molecular Weight: 1158.417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XMP-629 is an endotoxin inhibitor potentially for the treatment of impetigo and acne rosacea.
Synthesis Analysis

The synthesis of XMP-629 can be achieved through standard organic chemistry methods. One prominent method involves the use of a one-step synthesis approach, which streamlines the production of the compound by minimizing the number of reaction steps required to obtain the final product. This method is advantageous as it enhances efficiency and reduces potential side reactions .

Technical Details:

  • Starting Materials: The synthesis typically begins with readily available xanthine derivatives.
  • Reagents: Common reagents include various acids and bases to facilitate the reaction.
  • Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.
Molecular Structure Analysis

XMP-629 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for XMP-629 is C16H20N4O6C_{16}H_{20}N_4O_6, and it features a pentahydroxy structure with a carboxamide group.

Structural Data:

  • Molecular Weight: Approximately 364.36 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with biological targets .
Chemical Reactions Analysis

XMP-629 participates in various chemical reactions that are essential for its antimicrobial activity. These reactions primarily involve interactions with bacterial cell membranes, leading to disruption and subsequent cell death.

Technical Details:

  • Mechanism of Action: The compound likely interacts with the lipid bilayer of bacterial membranes, causing membrane destabilization through electrostatic interactions and hydrophobic effects.
  • Reactivity: XMP-629 can undergo hydrolysis under acidic or basic conditions, which may affect its stability and efficacy in pharmaceutical formulations .
Mechanism of Action

The mechanism of action of XMP-629 involves multiple pathways that contribute to its antimicrobial effects. Primarily, it acts by modulating immune responses and directly targeting bacterial cells.

Process:

  1. Membrane Disruption: XMP-629 inserts into bacterial membranes, leading to pore formation that disrupts membrane integrity.
  2. Immunomodulation: The compound enhances host immune responses against Propionibacterium acnes, reducing inflammation associated with acne lesions .
  3. Inhibition of Bacterial Growth: By disrupting essential metabolic processes in bacteria, XMP-629 inhibits their growth and proliferation.

Data:
Studies have shown that XMP-629 exhibits significant inhibitory concentrations against Propionibacterium acnes, highlighting its potential as an effective treatment for acne .

Physical and Chemical Properties Analysis

XMP-629 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties:

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol, facilitating its formulation in topical applications.

Chemical Properties:

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values indicate the ionization states of functional groups at physiological pH, influencing solubility and absorption characteristics .
Applications

XMP-629 has several promising applications in scientific research and clinical settings:

  1. Dermatological Treatments: Primarily investigated for treating acne vulgaris due to its antimicrobial and anti-inflammatory properties.
  2. Potential Antifungal Applications: Research suggests possible efficacy against fungal pathogens due to its structural similarity to other antifungal agents targeting purine biosynthesis pathways .
  3. Immunotherapy Research: Its immunomodulatory effects position it as a candidate for further studies in enhancing immune responses against various skin infections.
Introduction to Antimicrobial Peptides (AMPs) and XMP-629

Antimicrobial Resistance (AMR) Crisis and the Need for Novel Therapeutics

The accelerating crisis of antimicrobial resistance represents one of the most significant threats to global public health, with staggering epidemiological and economic implications. According to World Health Organization surveillance data, bacterial AMR directly caused 1.27 million global deaths in 2019 and contributed to nearly 5 million additional fatalities, establishing it as a leading cause of mortality worldwide [3]. In the United States alone, the Centers for Disease Control and Prevention (CDC) documents over 2.8 million antimicrobial-resistant infections annually, resulting in more than 35,000 deaths [9]. The economic burden is equally concerning, with multidrug-resistant infections adding $4.6 billion annually to U.S. healthcare costs [9].

The GLASS 2022 report highlights particularly alarming resistance patterns among common pathogens, including a median 42% resistance rate for third-generation cephalosporin-resistant Escherichia coli and 35% for methicillin-resistant Staphylococcus aureus (MRSA) across 76 countries [3]. This resistance crisis stems from multiple interconnected factors: the overuse and misuse of antibiotics across human medicine and agriculture, the rapid genetic adaptability of microorganisms, and the dwindling antibiotic development pipeline. Critically, the timeline for resistance development against conventional antibiotics has accelerated dramatically, as illustrated in Table 1.

Table 1: Historical Timeline of Antibiotic Resistance Development

AntibioticIntroducedResistance ObservedTime Lag
Penicillin194319452 years
Methicillin196019611 year
Cefotaxime198019833 years
Imipenem1985199813 years
Ceftazidime198519872 years
Vancomycin1988200214 years

This landscape creates an urgent imperative for novel antimicrobial agents with distinct mechanisms of action capable of circumventing existing resistance pathways. Antimicrobial peptides represent a promising therapeutic class addressing this unmet need.

AMPs as Therapeutic Alternatives: Mechanisms and Advantages

Antimicrobial peptides are evolutionarily conserved components of innate immunity found across diverse organisms, from plants and insects to humans. These small, typically cationic peptides (generally 10-100 amino acids in length) demonstrate broad-spectrum activity against bacteria, fungi, viruses, and even cancerous cells through mechanisms distinct from conventional antibiotics [4] [8]. The Database of Antimicrobial Activity and Structure of Peptides (APD3) currently catalogs over 3,500 AMPs from natural sources, with hundreds more in synthetic development pipelines [10].

The therapeutic advantages of AMPs stem primarily from their multi-target mechanisms of action:

  • Membrane Disruption: Most AMPs utilize their amphipathic structure (hydrophobic and cationic regions) to interact with microbial membranes. Through mechanisms like the barrel-stave, toroidal pore, or carpet models, they integrate into bilayers, causing rapid osmotic collapse and cell death [4]. This physical disruption makes resistance development substantially more difficult compared to single-target antibiotics.

  • Immunomodulation: Beyond direct microbicidal effects, many AMPs exhibit host-directed immunomodulatory functions. They can chemoattract immune cells, modulate inflammatory responses, and promote wound healing through interactions with receptors like TLRs, GPCRs, and EGFR [2] [8]. This dual functionality enhances their therapeutic utility in complex infections.

  • Intracellular Targeting: Some AMPs traverse membranes without causing immediate lysis to disrupt vital intracellular processes including nucleic acid synthesis, protein folding, and enzymatic activity. For example, the bovine-derived peptide indolicidin inhibits DNA topoisomerase [4], while PR-39 degrades proteins essential for DNA replication [4].

Table 2: Key Mechanisms of Action of Antimicrobial Peptides

Mechanism CategorySpecific ActionsExample AMPsTarget Pathogens
Membrane DisruptionBarrel-stave pore formationAlamethicinGram-positive bacteria
Toroidal pore formationMagainin 2Gram-negative bacteria, fungi
Carpet model (detergent-like)CecropinsBroad-spectrum
Cell Wall TargetingBinding to lipid IINisinGram-positive bacteria
Inhibition of peptidoglycan synthesisDaptomycinMRSA, VRE
Intracellular ActionsDNA binding/intercalationIndolicidinGram-negative bacteria
Protein synthesis inhibitionPR-39Gram-positive bacteria
Enzyme inhibitionHistatinsFungi (C. albicans)
ImmunomodulationChemotaxis of immune cellsLL-37Broad-spectrum
Modulation of cytokine responsesHuman β-defensinsBacteria, viruses

Compared to conventional antibiotics, AMPs demonstrate lower propensity for resistance development due to their multi-target mechanisms and rapid bactericidal activity (often within minutes) [8]. They remain effective against multidrug-resistant pathogens like MRSA, VRE, and carbapenem-resistant Enterobacteriaceae [4] [10]. Clinical successes including polymyxin B (Gram-negative infections), daptomycin (complicated skin infections), and advanced candidates like murepavadin (Phase III against Pseudomonas aeruginosa) validate this therapeutic approach [2] [8].

XMP-629: Emergence in Dermatological and Antimicrobial Research

XMP-629 (also designated XOMA-629) represents a rationally engineered cationic α-helical peptide specifically developed to address the limitations of conventional antibiotics [1] [5] [7]. With the chemical formula C₆₇H₉₃N₁₅O₁₁ and a molecular weight of 1284.55 g/mol (CAS No. 316805-65-9), it belongs to the class of synthetic endotoxin inhibitors [1] [5]. Structurally, its amphipathic design features a hydrophilic N-terminal domain enriched in cationic residues (arginine, lysine) and a hydrophobic C-terminus with nonpolar amino acids (alanine, glycine, valine), enabling efficient microbial membrane interactions [1] [7].

Research established XMP-629 as a potent endotoxin neutralizer – a critical function given endotoxin's (lipopolysaccharide, LPS) role in triggering septic shock cascades during Gram-negative infections [1] [5]. Beyond endotoxin inhibition, it exhibits broad-spectrum antimicrobial activity through an immunomodulatory mechanism, enhancing innate immune responses while directly disrupting microbial membranes [1] [7].

Notably, XMP-629 demonstrates potent activity against dermatologically relevant pathogens, positioning it as a promising candidate for topical applications. Key research findings include:

  • Activity against Propionibacterium acnes: A primary pathogen in acne vulgaris and rosacea [1] [5]
  • Efficacy against Staphylococcus aureus: Including methicillin-resistant strains (MRSA) responsible for impetigo, folliculitis, and surgical site infections [1] [7]
  • Inhibition of Streptococcus pyogenes: Causative agent of bacterial pharyngitis, impetigo, and cellulitis [1]

This target spectrum, combined with its immunomodulatory capacity, underpins XMP-629's therapeutic potential for skin and soft tissue infections (SSTIs), particularly impetigo and acne rosacea [5]. Its development signifies a strategic convergence of antimicrobial and dermatological research aimed at overcoming resistance while modulating pathological inflammation.

Table 3: XMP-629 Target Pathogens and Associated Dermatological Conditions

Target PathogenDermatological ConditionReported ActivityResearch Significance
Propionibacterium acnesAcne vulgaris, Acne rosaceaPotent growth inhibitionAddresses antibiotic-resistant acne
Staphylococcus aureus (including MRSA)Impetigo, Folliculitis, AbscessesBroad-spectrum bactericidal activityTargets emerging community-acquired MRSA strains
Streptococcus pyogenesImpetigo, Cellulitis, ErysipelasSignificant inhibitionReduces risk of post-streptococcal complications
Gram-negative endotoxin producersWound infections, Burn sepsisEndotoxin neutralizationMitigates systemic inflammatory response

Ongoing research focuses on optimizing XMP-629's pharmacological properties – including stability, delivery, and production scalability – to advance its translational potential. The peptide exemplifies the "drugs from bugs" paradigm, leveraging natural host defense mechanisms to combat evolving microbial threats in an era of diminishing antibiotic efficacy [1] [7] [10].

Table 4: Key Chemical and Biological Properties of XMP-629

PropertySpecificationResearch/Clinical Significance
IUPAC NameNot fully specified in sourcesSynthetic peptide analog
SynonymsXOMA-629, XOMA629, XOMA 629, XMP 629Development code from XOMA Ltd
CAS Number316805-65-9Unique chemical identifier
Molecular FormulaC₆₇H₉₃N₁₅O₁₁High nitrogen content correlates with cationic nature
Molecular Weight1284.55 g/molWithin optimal range for antimicrobial peptides
Peptide TypeCationic α-helicalFacilitates membrane interaction and penetration
Primary MechanismEndotoxin inhibition, Membrane disruptionDual-action antimicrobial strategy
Therapeutic TargetsP. acnes, S. aureus, S. pyogenesDermatologically relevant pathogens
Development StatusPreclinical/InvestigationalPotential for topical dermatological formulations

Properties

CAS Number

316805-65-9

Product Name

XMP-629

IUPAC Name

((R)-2-((R)-2-((R)-2-((R)-2-((R)-2,6-diaminohexanamido)-4-methylpentanamido)-3-phenylpropanamido)-5-guanidinopentanamido)-3-(naphthalen-1-yl)propanoyl)-D-glutaminyl-D-alanyl-D-lysyl-D-alanine

Molecular Formula

C57H87N15O11

Molecular Weight

1158.417

InChI

InChI=1S/C57H87N15O11/c1-33(2)30-44(70-49(75)40(60)22-10-12-27-58)53(79)71-45(31-36-16-6-5-7-17-36)54(80)68-42(24-15-29-64-57(62)63)52(78)72-46(32-38-20-14-19-37-18-8-9-21-39(37)38)55(81)69-43(25-26-47(61)73)51(77)65-34(3)48(74)67-41(23-11-13-28-59)50(76)66-35(4)56(82)83/h5-9,14,16-21,33-35,40-46H,10-13,15,22-32,58-60H2,1-4H3,(H2,61,73)(H,65,77)(H,66,76)(H,67,74)(H,68,80)(H,69,81)(H,70,75)(H,71,79)(H,72,78)(H,82,83)(H4,62,63,64)/t34-,35-,40-,41-,42-,43-,44-,45-,46-/m1/s1

InChI Key

VVHUMBJJTZYNGD-NFRIGAIKSA-N

SMILES

C[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@@H](C)NC([C@@H](CCC(N)=O)NC([C@@H](CC1=C2C=CC=CC2=CC=C1)NC([C@@H](CCCNC(N)=N)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC(C)C)NC([C@@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

XOMA-629; XMP-629; XOMA 629; XMP 629; XOMA629; XMP629

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.